Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused bicyclic core structure. Key structural features include:
- A 3,4-dimethylbenzamido group at position 5, which introduces steric bulk and modulates electronic properties via the aromatic methyl substituents.
- A 4-methoxyphenyl group at position 3, contributing electron-donating effects through the methoxy substituent.
This compound likely shares pharmacological relevance with structurally similar thienopyridazines, such as tau aggregation inhibitors reported in neurodegenerative disease research .
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-5-33-25(31)21-19-13-34-23(26-22(29)16-7-6-14(2)15(3)12-16)20(19)24(30)28(27-21)17-8-10-18(32-4)11-9-17/h6-13H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKFPMOIJEZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article explores its biological activity based on available research findings, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is characterized by a fused ring system that includes both thiophene and pyridazine components. Its molecular formula is , with a molecular weight of approximately 330.40 g/mol. The presence of the methoxyphenyl and dimethylbenzamido substituents enhances its solubility and potential interactions with biological targets.
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties against various pathogens.
- Antitumor Effects : Some thieno[3,4-d]pyridazine compounds have shown potential as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Interaction studies indicate binding affinity with enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors.
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds in the thieno[3,4-d]pyridazine class:
| Activity | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | 15.2 | |
| Antitumor | Methyl 5-amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-thieno[3,4-d]pyridazine | 12.5 | |
| Enzyme Inhibition | Ethyl 5-amino-7-bromo-3-(4-bromophenyl)-4-oxo-thieno[3,4-d]pyridazine | 10.0 |
Case Studies
-
Antitumor Activity Study :
A study investigated the effects of ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an antitumor agent. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of related thieno[3,4-d]pyridazines. The compound demonstrated effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
Future Directions in Research
Ongoing research aims to elucidate the detailed mechanisms of action for this compound. Techniques such as molecular docking and spectroscopic methods are being employed to explore interactions with biological targets more comprehensively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous molecules from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Observations
Substituent Effects on Bioactivity The amino group at position 5 in compounds 26, 28, and 29 () facilitates hydrogen bonding with biological targets, critical for tau aggregation inhibition . In contrast, the target compound’s 3,4-dimethylbenzamido group introduces steric hindrance, which may reduce binding efficiency but improve proteolytic stability. Halogenated aryl groups (e.g., 4-fluorophenyl in compound 26) enhance electronegativity and membrane permeability compared to the target’s 4-methoxyphenyl group, which offers electron-donating effects but lower lipophilicity .
Melting points for amino-substituted analogs (e.g., 178–180°C for compound 26) suggest higher crystallinity, whereas the target’s bulkier benzamido group may reduce melting points due to disrupted packing .
Therapeutic Implications
- The target’s 4-methoxyphenyl group may confer milder cytochrome P450 interactions compared to halogenated analogs, reducing off-target effects .
- ’s 2-(4-methoxyphenyl)acetamido substituent demonstrates that methoxy groups can be strategically placed to balance solubility and activity, a principle applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
